2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
Description
This compound is a boronate ester derivative of benzoic acid methyl ester, featuring a benzyloxy substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position. Its molecular formula is C₂₁H₂₃BO₄, with a molecular weight of 366.22 g/mol (calculated). The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in pharmaceutical and materials synthesis .
Properties
IUPAC Name |
methyl 2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-12-18(17(13-16)19(23)24-5)25-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKJQSPDCVATTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its boron-containing moiety and benzyloxy group.
- Molecular Formula : C21H25BO5
- Molecular Weight : 368.2 g/mol
- CAS Number : 862082-12-0
- IUPAC Name : Methyl 2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as a kinase inhibitor and its application in detecting metal ions through fluorescent prochelators. The following sections detail specific biological activities and findings related to the compound.
Kinase Inhibition
Recent studies have indicated that compounds similar to this compound exhibit significant kinase inhibition properties. Kinases play a crucial role in various signaling pathways associated with cancer progression and other diseases.
Case Study: EGFR Inhibition
In a study examining small molecule kinase inhibitors, it was found that similar compounds effectively inhibited the epidermal growth factor receptor (EGFR), which is implicated in numerous cancers. For instance:
- IC50 Values : Compounds with similar structures showed IC50 values in the low-nanomolar range against EGFR.
- Selectivity : These compounds often displayed selectivity towards mutant forms of EGFR over wild-type receptors.
Fluorescent Prochelators for Metal Ion Detection
The compound has also been utilized in the development of fluorescent prochelators that respond to metal ions. The dioxaborolane moiety enhances the reactivity of the compound with metal ions, making it suitable for applications in bioimaging and sensing technologies.
| Property | Details |
|---|---|
| Metal Ion Response | Strong affinity for various metal ions |
| Fluorescence Emission | Enhanced fluorescence upon metal binding |
Research Findings
Research has demonstrated that structural modifications of boron-containing compounds can significantly influence their biological activity. The presence of the tetramethyl group enhances steric properties, potentially impacting interactions with biological targets.
Summary of Findings:
- Kinase Inhibition : Promising results in inhibiting key kinases involved in cancer pathways.
- Metal Ion Detection : Effective as a fluorescent probe for detecting metal ions.
- Structure-Bioactivity Relationship : Variations in structure lead to different biological outcomes.
Scientific Research Applications
Applications in Synthetic Chemistry
-
Cross-Coupling Reactions :
- This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.
- Case Study : Research demonstrated that using this compound in reactions with aryl halides resulted in high yields of biaryl compounds, showcasing its effectiveness as a coupling partner .
-
Functionalization of Aromatic Compounds :
- The dioxaborolane moiety allows for selective functionalization of aromatic systems. This is particularly useful in creating derivatives with specific electronic or steric properties.
- Example : In studies involving the functionalization of phenolic compounds, this ester exhibited high reactivity under mild conditions, making it suitable for diverse applications .
Applications in Medicinal Chemistry
-
Drug Development :
- The compound's ability to act as a boron source is significant in drug discovery, particularly in developing boron-containing pharmaceuticals that target specific biological pathways.
- Research Findings : Investigations into its potential as an anticancer agent revealed that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines .
-
Bioconjugation :
- Due to its reactive boron center, this compound can be utilized in bioconjugation strategies for drug delivery systems. It can form stable complexes with biomolecules, enhancing the therapeutic efficacy of drugs.
- Case Study : A study highlighted the use of this compound for conjugating with peptides to improve cellular uptake and targeting capabilities .
Applications in Materials Science
-
Polymer Chemistry :
- The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability. Its unique structure allows for the development of new materials with tailored characteristics.
- Example : Research showed that polymers synthesized with this ester displayed improved resistance to thermal degradation compared to traditional polymers .
-
Nanomaterials :
- This compound has been explored for creating boron-containing nanomaterials that exhibit unique optical and electronic properties. Such materials have potential applications in sensors and electronic devices.
- Findings : Studies indicated that nanoparticles synthesized using this compound demonstrated enhanced conductivity and photostability, making them suitable for photovoltaic applications .
Comparison with Similar Compounds
Substituent Variations in the Benzoic Acid Ester Core
The following table compares the target compound with analogs differing in substituents at the 2- and 5-positions :
Key Observations :
Halogen-Substituted Analogs
Halogenation at the aromatic ring alters electronic properties and reactivity:
Key Observations :
- Electron-Withdrawing Effects : Chloro and fluoro substituents (e.g., CAS 2121515-13-5) increase the electrophilicity of the boronate group, accelerating cross-coupling reactions .
- Thermal Stability : Methyl-substituted analogs (CAS 1431542-21-0) show enhanced stability under high-temperature conditions, making them suitable for industrial processes .
Key Observations :
- Bioactivity: Amino and heterocyclic substituents (e.g., pyrimidine in CAS 904326-88-1) enhance interactions with biological targets, such as enzymes or receptors .
- Metabolic Stability : Boronate groups in these compounds often improve metabolic stability compared to free boronic acids .
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Bromides
- Reagents and Catalysts: Bis(pinacolato)diboron, palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex, or tetrakis(triphenylphosphine)palladium(0).
- Bases: Potassium acetate, sodium carbonate, or cesium carbonate.
- Solvents: Dimethyl sulfoxide (DMSO), 1,4-dioxane, ethanol, acetonitrile, or mixtures with water.
- Conditions: Heating under reflux or elevated temperatures (70–90 °C) for several hours (typically 3–20 hours).
- Workup: Extraction with organic solvents (ethyl acetate, diethyl ether), washing with water and brine, drying over anhydrous sodium sulfate or magnesium sulfate, and purification by silica gel column chromatography.
| Step | Details |
|---|---|
| Starting Material | 4-Bromo-2-benzyloxybenzoic acid methyl ester (aryl bromide precursor) |
| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (Pd(dppf)Cl2) |
| Boron Source | Bis(pinacolato)diboron (B2Pin2) |
| Base | Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) |
| Solvent | 1,4-Dioxane or DMSO |
| Temperature | 80–90 °C |
| Time | 3–20 hours |
| Purification | Silica gel chromatography (hexane/ethyl acetate mixtures) |
This method affords the boronic ester intermediate with good yield and purity, suitable for further applications in cross-coupling reactions.
Alternative Conditions and Variations
- Use of sodium carbonate or sodium bicarbonate as bases in aqueous or mixed aqueous-organic solvents.
- Employing tetrakis(triphenylphosphine)palladium(0) as catalyst, especially in water/DMF mixtures.
- Degassing the reaction mixture with argon or nitrogen to prevent catalyst deactivation.
- Use of different solvent systems such as ethanol/toluene mixtures to optimize solubility and reaction rates.
- Reaction times vary from 3 hours to overnight depending on temperature and catalyst loading.
Oxidative Workup and Purification
After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents. The organic phases are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography, often using hexane/ethyl acetate gradients to separate the target boronic ester from impurities.
Summary Table of Representative Preparation Conditions
| Entry | Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2 | KOAc | DMSO | 80 | 3 | Moderate to High | Standard borylation of aryl bromide |
| 2 | Pd(OAc)2 + PPh3 | KOAc | DMF/H2O | 80-85 | 4-16 | ~39 | Degassed, aqueous base system |
| 3 | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 16 | High | Extended reflux, inert atmosphere |
| 4 | Pd(PPh3)4 | Na2CO3 | Acetonitrile/H2O | 70 | 3-15 | High | Inert atmosphere, degassed |
| 5 | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 | 20 | 45 | Flash chromatography purification |
Research Findings and Optimization Insights
- The choice of base and solvent critically influences the reaction rate and yield. Stronger bases like cesium carbonate tend to improve conversion but may require longer reaction times.
- Palladium catalysts with diphosphine ligands such as dppf provide better stability and catalytic activity for borylation.
- Degassing and inert atmosphere conditions prevent catalyst poisoning and improve reproducibility.
- Reaction temperature around 80–90 °C is optimal for balancing reaction speed and minimizing side reactions.
- Purification by silica gel chromatography with appropriate solvent gradients ensures isolation of high-purity boronic ester.
Q & A
Basic: What are the key synthetic routes for preparing this compound?
Methodological Answer:
The compound is typically synthesized via Miyaura borylation , where a halogenated precursor (e.g., 5-bromo-2-benzyloxybenzoic acid methyl ester) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:
- Protection of hydroxyl groups : Benzyl ether protection ensures stability during borylation .
- Catalyst system : PdCl₂(dppf) or Pd(PPh₃)₄ in a THF/DMF solvent mixture, with KOAc as a mild base .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the boronic ester. Yield optimization (~60-75%) requires inert atmosphere and moisture control .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Multinuclear NMR spectroscopy is critical:
- ¹H NMR : Benzyloxy protons appear as a singlet at δ ~5.1 ppm; aromatic protons show splitting patterns consistent with substitution (e.g., para-boronate at δ ~7.8 ppm) .
- ¹¹B NMR : A sharp peak at δ ~30 ppm confirms the boronate ester .
- X-ray crystallography : SHELX software refines crystal structures, validating bond lengths (e.g., B-O ~1.36 Å) and dihedral angles .
Basic: What are its primary applications in organic synthesis?
Methodological Answer:
The compound serves as a boron nucleophile in Suzuki-Miyaura cross-couplings :
- Reaction partners : Aryl/heteroaryl halides (e.g., bromopyridines) under Pd catalysis.
- Conditions : Pd(OAc)₂, SPhos ligand, K₃PO₄ in toluene/H₂O (80°C, 12 h) .
- Applications : Synthesis of biaryl intermediates for pharmaceuticals or materials science .
Advanced: How can researchers optimize Suzuki reaction yields with this compound?
Methodological Answer:
Critical variables :
- Ligand choice : Bulky ligands (e.g., SPhos) suppress homocoupling; ligand-free systems may require higher temperatures .
- Base selection : Cs₂CO₃ improves solubility in polar aprotic solvents (e.g., DME) .
- Moisture control : Use molecular sieves to prevent boronate hydrolysis, which reduces reactivity .
- Catalyst loading : 2-5 mol% Pd minimizes side reactions. Monitor by TLC (hexane/EtOAc 3:1) .
Advanced: How to resolve contradictions in reaction yields between batches?
Methodological Answer:
Root-cause analysis :
- Purity assessment : LC-MS detects hydrolyzed boronic acid (retention time shift) or residual catalyst .
- Oxygen sensitivity : Degassed solvents and Schlenk techniques prevent Pd oxidation .
- Substrate variability : Ensure halogenated partners are anhydrous (e.g., azeotropic drying with toluene) .
- Statistical DOE : Vary Pd source, ligand ratio, and temperature to identify optimal conditions .
Advanced: What strategies mitigate instability during storage?
Methodological Answer:
- Storage : Argon-filled vials with desiccants (silica gel) at -20°C .
- Stability testing : Periodic ¹H NMR monitors decomposition (e.g., benzyloxy peak broadening) .
- Alternative formulations : Prepare as a stock solution in dry THF (0.1 M) for immediate use .
Advanced: What mechanistic insights explain its reactivity in cross-couplings?
Methodological Answer:
Key steps :
- Oxidative addition : Pd(0) inserts into the aryl halide bond.
- Transmetallation : Boronate transfers to Pd(II) intermediate; base facilitates B-O cleavage .
- DFT studies : Calculate electron density at boron (NPA charges) to predict coupling efficiency .
- Steric effects : Benzyloxy groups may hinder Pd coordination; substituent positioning impacts rate .
Methodological: How to characterize byproducts in its reactions?
Methodological Answer:
- LC-MS : Identify homocoupled biaryl (M+2H⁺ peak) or deboronated products .
- HPLC-PDA : Quantify impurities using a C18 column (MeCN/H₂O gradient) .
- Isolation : Prep-TLC (silica) separates byproducts for ¹³C NMR analysis .
Methodological: Designing experiments to study electronic effects on reactivity
Methodological Answer:
- Substituent variation : Synthesize derivatives with electron-withdrawing (NO₂) or donating (OMe) groups .
- Kinetic studies : Monitor reaction progress via in-situ IR (C-B bond stretch at ~1350 cm⁻¹) .
- Hammett plots : Correlate σ values with rate constants to quantify electronic effects .
Methodological: Scaling up synthesis while maintaining purity
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
